molecular formula C17H24N4O B12266976 N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12266976
M. Wt: 300.4 g/mol
InChI Key: VZKSXOTZFWYQMX-UHFFFAOYSA-N
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Description

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound featuring a piperidine ring, a pyrimidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group. Common reagents used in these reactions include cyclobutyl bromide, pyrimidine derivatives, and piperidine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Known for its anticancer properties.

    Piperine: A natural alkaloid with antioxidant and anti-inflammatory effects.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

Uniqueness

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of a cyclobutyl group with a pyrimidine and piperidine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24N4O/c22-17(13-6-7-13)20-14-5-2-8-21(10-14)16-9-15(18-11-19-16)12-3-1-4-12/h9,11-14H,1-8,10H2,(H,20,22)

InChI Key

VZKSXOTZFWYQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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